2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups and two propan-2-ylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzene and propan-2-ylamine.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds.
Scientific Research Applications
2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3,6-diaminocyclohexa-2,5-diene-1,4-dione: Similar structure but with amino groups instead of propan-2-ylamino groups.
2,5-Dimethoxy-3,6-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with ethylamino groups instead of propan-2-ylamino groups.
2,5-Dimethoxy-3,6-bis(methylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methylamino groups instead of propan-2-ylamino groups.
Uniqueness
The uniqueness of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7228-83-3 |
---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H22N2O4/c1-7(2)15-9-11(17)14(20-6)10(16-8(3)4)12(18)13(9)19-5/h7-8,15-16H,1-6H3 |
InChI Key |
LMQSGAWFZDFVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.